S-8510 free base

Beschreibung

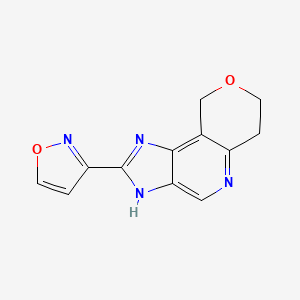

structure given in first source

Eigenschaften

Key on ui mechanism of action |

S-8510 is a BZD partial inverse agonist to the BZD site on the GABA-A receptors in the central nervous system. As an inverse agonist (which as a group elicit CNS effects such as insomnia, agitation, and proconvulsant behaviors), S-8510 functions as a negative modulator of the GABA-A receptor. S-8510, however, is a partial inverse agonist, which means it has a lower affinity for the BZD binding site than do full agonists, and studies in animals have shown that the drug does not induce convulsions or anxiety. |

|---|---|

CAS-Nummer |

151224-83-8 |

Molekularformel |

C12H10N4O2 |

Molekulargewicht |

242.23 g/mol |

IUPAC-Name |

4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene |

InChI |

InChI=1S/C12H10N4O2/c1-3-17-6-7-8(1)13-5-10-11(7)15-12(14-10)9-2-4-18-16-9/h2,4-5H,1,3,6H2,(H,14,15) |

InChI-Schlüssel |

ITPFSYAYHHPKRT-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC2=C3C(=CN=C21)NC(=N3)C4=NOC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

S-8510; SB-737552; S8510; SB737552; S 8510; SB 737552. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

S-8510 Free Base: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-8510 is a novel compound that was investigated for its potential as a cognitive enhancer, particularly in the context of dementia and Alzheimer's disease. Developed by Shionogi, S-8510 is classified as a benzodiazepine receptor partial inverse agonist. Its mechanism of action centers on the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the core mechanism of action of S-8510 free base, summarizing available data, outlining relevant experimental protocols, and visualizing key pathways and workflows. Although clinical development of S-8510 was discontinued, the pharmacological profile of this compound provides valuable insights into the therapeutic potential of modulating the GABAergic system for cognitive enhancement.

Core Mechanism of Action: Benzodiazepine Receptor Partial Inverse Agonism

The primary molecular target of S-8510 is the benzodiazepine (BZD) binding site on the GABA-A receptor. Unlike BZD agonists (e.g., diazepam), which enhance the inhibitory effects of GABA, S-8510 acts as a partial inverse agonist. This means it binds to the BZD site and induces a conformational change in the GABA-A receptor that reduces the effect of GABA, thereby decreasing the influx of chloride ions and leading to a state of disinhibition. This disinhibition is hypothesized to counteract excessive GABAergic tone, which has been implicated in the cognitive deficits associated with neurodegenerative diseases.

A key indicator of a BZD ligand's intrinsic activity is its "GABA ratio," which is the ratio of its binding affinity (Ki) in the absence of GABA to its affinity in the presence of GABA. For S-8510, this ratio is reported to be close to that of flumazenil, a known BZD antagonist/very weak partial agonist, suggesting a low intrinsic efficacy.

Quantitative Data Summary

The following tables summarize the available quantitative data for S-8510. It is important to note that comprehensive functional data, such as IC50 or EC50 values from direct functional assays (e.g., chloride flux or electrophysiological studies), and a broad receptor selectivity profile for S-8510 are not extensively reported in publicly available literature.

Table 1: Benzodiazepine Receptor Binding Affinity of this compound

| Parameter | Value (nM) | Species | Tissue | Radioligand | Reference |

| Ki (-GABA) | 34.6 | Not Specified | Not Specified | Not Specified | [No specific citation found in search results] |

| Ki (+GABA) | 36.2 | Not Specified | Not Specified | Not Specified | [No specific citation found in search results] |

Table 2: In Vivo Effects of S-8510 on Acetylcholine Release in Rats

| Dose (mg/kg, p.o.) | Brain Region | Effect | Reference |

| 3 and 10 | Fronto-parietal Cortex | Significant increase in acetylcholine release | [No specific citation found in search results] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of S-8510 and the logical relationship of its effects.

Experimental Protocols

Benzodiazepine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of S-8510 for the benzodiazepine receptor.

Materials:

-

Rat brain cortex membranes (source of GABA-A receptors)

-

[³H]-Flumazenil (radioligand)

-

This compound (test compound)

-

Diazepam (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the pellet in Tris-HCl buffer to a final protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of Tris-HCl buffer

-

50 µL of [³H]-Flumazenil (to a final concentration of ~1 nM)

-

50 µL of various concentrations of S-8510 (for competition curve) or buffer (for total binding) or a high concentration of diazepam (e.g., 10 µM, for non-specific binding).

-

50 µL of the prepared brain membrane suspension.

-

-

Incubation: Incubate the plate at 4°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of S-8510 from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Acetylcholine Measurement

Objective: To measure the effect of S-8510 on extracellular acetylcholine levels in the brains of freely moving rats.

Materials:

-

Male Wistar rats

-

This compound

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetics

Protocol:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the desired brain region (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump. Allow a 1-2 hour equilibration period.

-

Baseline Sample Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of acetylcholine levels.

-

Drug Administration: Administer S-8510 (e.g., orally or intraperitoneally) at the desired doses.

-

Post-Dosing Sample Collection: Continue collecting dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-dose acetylcholine levels as a percentage of the baseline levels and compare the effects of different doses of S-8510.

Conclusion

This compound is a benzodiazepine receptor partial inverse agonist that was investigated for its potential to enhance cognitive function. Its primary mechanism of action involves reducing the inhibitory effects of GABA at the GABA-A receptor, leading to neuronal disinhibition. This is supported by its binding affinity for the benzodiazepine receptor and its in vivo effects on cholinergic neurotransmission, a system critically involved in cognition. While the discontinuation of its clinical development has limited the availability of extensive public data, the existing information on S-8510 provides a valuable case study for researchers in the field of neuropharmacology and drug development for cognitive disorders. Further investigation into subtype-selective GABA-A receptor inverse agonists may hold promise for future therapeutic strategies.

S-8510: A Technical Overview of a Partial Inverse Benzodiazepine Agonist for Cognitive Enhancement

An In-depth Guide for Researchers and Drug Development Professionals

Discontinuation Notice: Development of S-8510 was discontinued in Phase II clinical trials for Alzheimer's disease in Japan and Phase I trials for Alzheimer's and dementia in Europe as of January 2005. The information presented herein is based on available preclinical research.

Executive Summary

S-8510 is a novel partial inverse agonist that targets the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABAA) receptor. Unlike traditional benzodiazepine agonists which enhance GABAergic inhibition and can impair cognitive function, S-8510 was developed as a potential cognitive enhancer. Preclinical studies have demonstrated its ability to ameliorate memory deficits and enhance cholinergic neurotransmission in animal models of cognitive impairment. This document provides a comprehensive technical overview of the core pharmacology of S-8510, including its mechanism of action, available quantitative data from key in vivo and in vitro studies, and detailed experimental protocols relevant to its characterization.

Core Mechanism of Action

S-8510 exerts its effects by binding to the allosteric benzodiazepine site located at the interface of the α and γ subunits of the GABAA receptor, a ligand-gated chloride ion channel. As a partial inverse agonist, it reduces the constitutive activity of the GABAA receptor, thereby decreasing the frequency of chloride channel opening in response to GABA. This reduction in GABAergic inhibition, particularly in brain regions critical for learning and memory like the hippocampus and cortex, is hypothesized to disinhibit cholinergic neurons. This leads to an increase in acetylcholine (ACh) release, a neurotransmitter crucial for cognitive processes.[1] This pro-cholinergic effect is a key component of S-8510's potential as a nootropic agent for conditions like Alzheimer's disease and other dementias.[1][2]

Caption: Signaling pathway of S-8510 at the GABAA receptor.

Data Presentation

Quantitative data for S-8510 is primarily derived from in vivo animal models and in vitro assays.

In Vitro Binding Profile

Specific binding affinity data (Ki or IC50 values) for S-8510 against various GABAA receptor subtypes are not publicly available, likely due to the discontinuation of its clinical development. However, studies report that it possesses a relatively high affinity for the benzodiazepine receptor.[3]

A key biochemical indicator for benzodiazepine receptor ligands is the GABA ratio . This is calculated as the ratio of the ligand's IC50 value for inhibiting radioligand binding (e.g., [3H]flunitrazepam) in the presence of GABA to its IC50 value in the absence of GABA.

-

Agonists have a GABA ratio < 1, indicating that GABA enhances their binding affinity (positive allosteric modulation).

-

Antagonists have a GABA ratio ≈ 1.

-

Inverse agonists also have a GABA ratio ≈ 1, as they do not benefit from the conformational change induced by GABA that enhances agonist binding.

S-8510 is reported to have a GABA ratio close to that of the antagonist flumazenil, which is consistent with its classification as an inverse agonist.[3]

In Vivo Pharmacological Effects

The following table summarizes key quantitative data from preclinical studies in rodent models.

| Parameter | Species/Model | Dosage/Concentration | Route | Key Finding | Reference |

| Cognitive Enhancement | Basal Forebrain-Lesioned Rats | 3 and 5 mg/kg | p.o. | Significantly ameliorated spatial memory impairment in water maze task. | [1] |

| Rats with Cerebral Embolism | 1-10 mg/kg/day | p.o. | Significantly improved spatial memory impairment. | [2] | |

| Scopolamine-induced Amnesia | Not Specified | Not Specified | Reversed scopolamine-induced amnesia. | [3] | |

| Cholinergic Activity | Basal Forebrain-Lesioned Rats | 3 and 10 mg/kg | Systemic | Significantly increased acetylcholine release in front-parietal cortex. | [1] |

| Basal Forebrain-Lesioned Rats | 3 and 10 mg/kg/day for 5 days | Not Specified | Reversed the decrease in cortical high-affinity choline uptake. | [1] | |

| LTP Enhancement | In Vitro (Hippocampal Slices) | 10-7 M | N/A | Enhanced Long-Term Potentiation (LTP). | [3] |

| Anxiogenic Profile | Wistar Rats (Water Lick Test) | Up to 30 mg/kg | Not Specified | Failed to produce anxiogenic effects. | [3] |

| Antidepressant-like Effect | ddY Mice (Forced Swim Test) | 40-80 mg/kg | Not Specified | Significantly decreased immobility time. | [3] |

Experimental Protocols

Detailed methodologies for two key experimental procedures used in the evaluation of S-8510 are provided below.

Morris Water Maze for Spatial Memory Assessment

This protocol assesses hippocampus-dependent spatial navigation and reference memory in rodents.

Caption: Experimental workflow for the Morris Water Maze test.

1. Apparatus:

-

A circular pool (typically 1.5-2.0 m in diameter) filled with water (20-22°C) made opaque with non-toxic paint.

-

A submerged escape platform (10-15 cm diameter), hidden 1-2 cm below the water surface.

-

The pool is situated in a room with various distal visual cues (e.g., posters, shapes on the walls) that remain constant throughout the experiment.

-

An overhead video camera connected to a tracking system to record the animal's swim path.

2. Procedure:

-

Habituation (Visible Platform): On the first day, animals are trained to find the platform when it is marked with a visible cue. This ensures the animals are not motor or visually impaired and understand the principle of escaping the water.

-

Acquisition Phase (Hidden Platform):

-

For 4-5 consecutive days, animals undergo 4 trials per day.

-

S-8510 or vehicle is administered orally (p.o.) 30 minutes before the first trial of each day.[1]

-

For each trial, the rat is gently placed into the water facing the pool wall at one of four quasi-random start positions (N, S, E, W).

-

The animal is allowed to swim for a maximum of 60-90 seconds to locate the hidden platform.

-

If the animal fails to find the platform within the time limit, it is gently guided to it.

-

The animal is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage for an inter-trial interval (e.g., 20 min).

-

-

Probe Trial:

-

24 hours after the final acquisition trial, the platform is removed from the pool.

-

The animal is placed in the pool for a single 60-second trial.

-

The tracking system records the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.

-

3. Data Analysis:

-

Acquisition: Escape latency (time to find the platform) and path length are analyzed across training days. A significant decrease indicates learning.

-

Probe Trial: A preference for the target quadrant (significantly more time spent there compared to other quadrants) indicates robust spatial memory.

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the sampling of extracellular neurotransmitter levels in specific brain regions of a freely moving animal.

Caption: Workflow for in vivo microdialysis experiment.

1. Surgical Preparation:

-

Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., front-parietal cortex or hippocampus) and secured to the skull with dental cement.

-

Animals are allowed to recover for several days post-surgery.

2. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (with a semi-permeable membrane of a specific length and molecular weight cut-off) is inserted through the guide cannula.

-

The probe is connected to a syringe pump and perfused at a low, constant flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF) that typically contains an acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine) to prevent ACh degradation and allow for reliable measurement.

-

After an equilibration period (60-90 min), baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

3. Drug Administration and Sampling:

-

Following the collection of 3-4 stable baseline samples, S-8510 is administered systemically (e.g., intraperitoneally).[1]

-

Dialysate collection continues for several hours post-administration to monitor changes in ACh levels over time.

4. Sample Analysis:

-

The concentration of ACh in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

ACh is separated on a reverse-phase column and then enzymatically converted to hydrogen peroxide, which is detected by the electrochemical cell.

-

The peak height or area is compared to a standard curve to determine the concentration.

5. Data Analysis and Verification:

-

Post-administration ACh levels are typically expressed as a percentage change from the average baseline concentration.

Conclusion

S-8510 is a partial inverse agonist at the benzodiazepine site of the GABAA receptor that showed promise in preclinical models as a cognitive-enhancing agent. Its mechanism, centered on the disinhibition of cholinergic systems, provided a rational basis for its investigation in dementia and Alzheimer's disease. While the cessation of its clinical development limits the available data, the foundational studies highlight a viable therapeutic strategy for targeting cognitive deficits via modulation of the GABAergic system. The experimental frameworks detailed here remain standard, robust methods for the evaluation of novel compounds targeting this complex and pharmacologically rich receptor system.

References

An In-depth Technical Guide on the Cognitive Enhancing Effects of S-8510

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-8510 is a novel compound that was investigated for its potential as a cognitive enhancer, particularly in the context of dementia and Alzheimer's disease. Developed by Shionogi, S-8510 is classified as a benzodiazepine receptor partial inverse agonist.[1] Preclinical studies demonstrated its potential to ameliorate cognitive deficits by modulating cholinergic and monoaminergic systems. Despite showing promise in early-stage research, the clinical development of S-8510 was discontinued in 2005 after Phase I and II trials. This technical guide provides a comprehensive overview of the available preclinical data on S-8510, focusing on its mechanism of action, cognitive-enhancing effects, and the experimental protocols used in its evaluation.

Mechanism of Action

S-8510 exerts its effects primarily through its action as a partial inverse agonist at the benzodiazepine (BZD) receptors.[1] These receptors are allosteric modulatory sites on the GABA-A receptor complex. While agonists at this site enhance the effect of GABA, leading to sedation and anxiolysis, inverse agonists produce the opposite effects, which can include enhanced arousal and cognitive function. The GABA ratio, a biochemical index for BZD receptor ligands, for S-8510 is close to that of flumazenil, which is considered a BZD antagonist or a very weak partial agonist.[2]

The cognitive-enhancing effects of S-8510 are believed to be mediated through the potentiation of cholinergic neurotransmission. Studies have shown that S-8510 can increase the release of acetylcholine (ACh) in the front-parietal cortex and hippocampus.[1][3] Furthermore, it has been observed to reverse the decrease in cortical high-affinity choline uptake in animal models of cognitive impairment.[1]

Preclinical Efficacy Data

The cognitive-enhancing effects of S-8510 have been evaluated in several preclinical models of cognitive impairment. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of S-8510 on Spatial Memory in Basal Forebrain-Lesioned Rats

| Dosage (p.o.) | Cognitive Task | Key Finding | Reference |

| 3 and 5 mg/kg | Water Maze Task | Significantly ameliorated impairment of spatial memory. | [1] |

Table 2: Effects of S-8510 on Cholinergic Function in Basal Forebrain-Lesioned Rats

| Dosage | Measurement | Key Finding | Reference |

| 3 and 10 mg/kg | Acetylcholine Release (Front-parietal Cortex) | Significantly increased. | [1] |

| 3 and 10 mg/kg/day for 5 days | High-Affinity Choline Uptake (Cortex) | Reversed the lesion-induced decrease. | [1] |

Table 3: Effects of S-8510 in Cerebrovascular Dementia Models in Rats

| Dosage | Model | Cognitive Task | Key Finding | Reference |

| 3 and 5 mg/kg | Transient Global Cerebral Ischemia | Water Maze Task | Alleviated the deficit of spatial memory on retention trial. | [3] |

| 1-10 mg/kg/day (repetitive) | Cerebral Embolism | Spatial Memory Tasks | Significantly improved impairment and ameliorated decreases in ACh, NA, and 5-HT levels. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of S-8510.

1. Basal Forebrain Lesion Model

-

Objective: To create an animal model of cholinergic deficit-related cognitive impairment, mimicking aspects of Alzheimer's disease.

-

Procedure:

-

Male rats are anesthetized.

-

Ibotenic acid, an excitotoxin, is injected bilaterally into the nucleus basalis of Meynert.

-

This lesion selectively destroys cholinergic neurons projecting to the cortex.

-

Animals are allowed to recover before behavioral testing.

-

2. Water Maze Task

-

Objective: To assess spatial learning and memory.

-

Procedure:

-

A circular pool is filled with opaque water and a hidden platform is placed just below the water surface.

-

Rats are trained over several days to find the hidden platform using spatial cues around the room.

-

Escape latency (time to find the platform) and path length are recorded.

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

-

3. In Vivo Microdialysis

-

Objective: To measure extracellular levels of neurotransmitters, such as acetylcholine, in specific brain regions of freely moving animals.

-

Procedure:

-

A microdialysis probe is surgically implanted into the target brain region (e.g., front-parietal cortex).

-

Artificial cerebrospinal fluid is perfused through the probe.

-

Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate.

-

The collected dialysate is then analyzed using high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.

-

Conclusion

The preclinical data for S-8510 demonstrates its potential as a cognitive-enhancing agent, primarily through its action as a benzodiazepine receptor partial inverse agonist and its subsequent enhancement of cholinergic neurotransmission. The compound showed efficacy in animal models of cognitive impairment induced by cholinergic deficits and cerebrovascular insults. While the clinical development of S-8510 was halted, the available preclinical information provides a valuable case study for researchers and drug development professionals interested in the development of novel nootropic agents. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for understanding the pharmacological profile of S-8510 and may inform the design of future studies in the field of cognitive enhancement.

References

An In-Depth Technical Guide on S-8510 Free Base and its Modulation of the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-8510, a novel pyrrolo[2,3-g]isoquinoline derivative, has emerged as a significant compound of interest in neuroscience research due to its unique modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor. Classified as a benzodiazepine (BDZ) receptor partial inverse agonist, S-8510 exhibits a distinct pharmacological profile characterized by cognitive-enhancing and cholinergic-activating properties. This technical guide provides a comprehensive overview of the available data on S-8510, focusing on its interaction with the GABA-A receptor. It consolidates quantitative data on its binding affinity, summarizes its observed in vivo effects, and details the experimental protocols utilized in its characterization. This document aims to serve as a core resource for researchers and professionals in drug development investigating the therapeutic potential of GABA-A receptor modulation.

Introduction to S-8510 and the GABA-A Receptor

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. The GABA-A receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties.

The benzodiazepine binding site, located at the interface of the α and γ subunits, is a key allosteric modulatory site on the GABA-A receptor. Ligands that bind to this site can be classified as agonists, antagonists, or inverse agonists. Agonists enhance the effect of GABA, leading to sedative and anxiolytic effects. Antagonists block the effects of both agonists and inverse agonists. Inverse agonists, in contrast, reduce the effect of GABA, leading to a decrease in chloride ion flux and, consequently, an increase in neuronal excitability.

S-8510 is a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This mode of action is thought to underlie its observed cognitive-enhancing effects, potentially by disinhibiting cholinergic neurons and thereby increasing acetylcholine release in brain regions critical for learning and memory.

Quantitative Data on S-8510

The following table summarizes the available quantitative data for S-8510's interaction with the GABA-A receptor and its effects in preclinical models.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | |||

| -GABA | 34.6 nM | Rat brain membranes | [1] |

| +GABA (1 µM) | 36.2 nM | Rat brain membranes | [1] |

| In Vivo Efficacy | |||

| Cognitive Enhancement | 3, 5, and 10 mg/kg (p.o.) | Rat (Water Maze Task) | [2] |

| Acetylcholine Release | Significant increase at 3 and 10 mg/kg (p.o.) | Rat (Frontal Cortex & Hippocampus) | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of S-8510.

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol is a standard method to determine the binding affinity of a test compound to the benzodiazepine site of the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of S-8510 for the benzodiazepine binding site.

Materials:

-

Rat brain tissue (cortex or whole brain)

-

[³H]-Flumazenil (radioligand)

-

Diazepam (for non-specific binding)

-

S-8510 (test compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in buffer at a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total binding: [³H]-Flumazenil and membrane preparation.

-

Non-specific binding: [³H]-Flumazenil, membrane preparation, and a high concentration of unlabeled diazepam (e.g., 10 µM).

-

Displacement: [³H]-Flumazenil, membrane preparation, and varying concentrations of S-8510.

-

-

Incubate the tubes at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of S-8510.

-

Determine the IC50 value (the concentration of S-8510 that inhibits 50% of specific [³H]-Flumazenil binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

In Vivo Microdialysis for Acetylcholine Release

This protocol is used to measure the extracellular levels of acetylcholine in the brain of a freely moving animal.

Objective: To measure the effect of S-8510 administration on acetylcholine release in the hippocampus and frontal cortex.

Materials:

-

Male Wistar rats

-

S-8510

-

Microdialysis probes

-

Stereotaxic apparatus

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Neostigmine (acetylcholinesterase inhibitor)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant a guide cannula targeting the desired brain region (e.g., hippocampus or frontal cortex).

-

Allow the animal to recover for several days.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor (e.g., neostigmine) at a constant flow rate.

-

Allow for a stabilization period.

-

Collect baseline dialysate samples.

-

Administer S-8510 (e.g., orally) at the desired doses.

-

Continue collecting dialysate samples at regular intervals.

-

-

Neurochemical Analysis:

-

Analyze the acetylcholine concentration in the dialysate samples using an HPLC system with an enzymatic reactor and electrochemical detection.

-

-

Data Analysis:

-

Express the acetylcholine levels as a percentage of the baseline values.

-

Compare the acetylcholine levels between the S-8510 treated groups and the vehicle control group.

-

In Vivo Microdialysis Workflow

Signaling Pathways and Logical Relationships

The cognitive-enhancing effects of S-8510 are believed to be mediated through its action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This leads to a cascade of downstream effects, ultimately resulting in increased cholinergic neurotransmission.

Proposed Mechanism of Action for S-8510

Conclusion

S-8510 represents a promising pharmacological tool and potential therapeutic lead for conditions associated with cognitive deficits. Its mechanism as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor distinguishes it from classical benzodiazepines and provides a rationale for its cognitive-enhancing properties. The available data clearly indicate its ability to bind to the target receptor and modulate cholinergic activity in vivo. However, a more detailed characterization, including its functional potency, subtype selectivity, and pharmacokinetic profile, is necessary to fully understand its therapeutic potential and guide future drug development efforts. This technical guide serves as a foundational resource, consolidating the current knowledge on S-8510 and highlighting the areas where further research is critically needed.

References

Potentiation of Acetylcholine Release by S-8510: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism and experimental basis of acetylcholine (ACh) release potentiation by S-8510, a novel benzodiazepine receptor partial inverse agonist. S-8510 has demonstrated pro-cholinergic activity in preclinical models, suggesting its potential as a cognitive enhancer. This document provides a comprehensive summary of the available quantitative data, detailed experimental protocols for key studies, and visual representations of the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and development in the field of cholinergic modulation for neurological disorders.

Introduction

S-8510 is a compound identified as a benzodiazepine receptor partial inverse agonist.[1] It was under development by Shionogi for its potential therapeutic application in dementia.[1] Preclinical studies have shown that S-8510 can enhance cholinergic neurotransmission, a key target for cognitive improvement in neurodegenerative diseases like Alzheimer's disease.[2] This document synthesizes the available data on the potentiation of acetylcholine release by S-8510.

Quantitative Data Summary

The primary quantitative data for the effect of S-8510 on acetylcholine release comes from in vivo microdialysis studies in basal forebrain-lesioned rats. These studies demonstrated a significant increase in acetylcholine release in the fronto-parietal cortex following systemic administration of S-8510.[2]

| Compound | Dose (p.o.) | Effect on Acetylcholine Release | Brain Region | Animal Model | Reference |

| S-8510 | 3 mg/kg | Significantly Increased | Fronto-parietal Cortex | Basal Forebrain-Lesioned Rats | [2] |

| S-8510 | 10 mg/kg | Significantly Increased | Fronto-parietal Cortex | Basal Forebrain-Lesioned Rats | [2] |

Proposed Signaling Pathway for S-8510-Mediated Acetylcholine Release

S-8510's mechanism of action is believed to involve the disinhibition of cholinergic neurons through its interaction with GABA-A receptors. As a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor, S-8510 reduces the inhibitory effect of GABA. This decrease in GABAergic tone on cholinergic neurons leads to their depolarization and a subsequent increase in acetylcholine release.

Caption: Proposed signaling pathway of S-8510.

Experimental Protocols

The following is a representative, detailed protocol for an in vivo microdialysis experiment to assess the effect of S-8510 on acetylcholine release in the fronto-parietal cortex of rats, based on standard methodologies.

Animal Model

-

Species: Male Wistar rats (250-300g)

-

Model: Basal forebrain lesion induced by ibotenic acid injection to model cholinergic deficit.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Surgical Procedure

-

Anesthetize rats with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula stereotaxically, targeting the fronto-parietal cortex.

-

Allow a recovery period of at least 7 days post-surgery.

In Vivo Microdialysis

-

On the day of the experiment, gently insert a microdialysis probe (e.g., 4 mm membrane length) through the guide cannula into the fronto-parietal cortex.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min. The aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine in the dialysate.

-

Allow for a 90-120 minute equilibration period.

-

Collect baseline dialysate samples every 20 minutes for at least 60 minutes.

-

Administer S-8510 (3 or 10 mg/kg, p.o.) or vehicle.

-

Continue collecting dialysate samples every 20 minutes for at least 180 minutes post-administration.

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

Acetylcholine Analysis

-

Analyze the dialysate samples for acetylcholine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Quantify acetylcholine levels by comparing the peak areas to those of known standards.

-

Express the results as a percentage of the mean baseline acetylcholine concentration.

Experimental Workflow Visualization

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

S-8510 potentiates acetylcholine release in the cortex, likely through the disinhibition of cholinergic neurons via its action as a partial inverse agonist at the benzodiazepine site of GABA-A receptors. The provided data and protocols offer a foundational understanding for researchers in neuropharmacology and drug development. Further investigation into the precise molecular interactions and downstream effects of S-8510 could provide valuable insights into the modulation of cholinergic systems for therapeutic benefit.

References

S-8510 Free Base: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-8510 is a novel benzodiazepine receptor partial inverse agonist that has demonstrated significant neuroprotective and cognitive-enhancing properties in preclinical studies. This technical guide provides an in-depth overview of the core scientific findings related to S-8510, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used in its evaluation. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of S-8510 for neurodegenerative disorders.

Introduction

The search for effective neuroprotective agents to combat the growing prevalence of neurodegenerative diseases, such as Alzheimer's disease and other forms of dementia, is a critical area of pharmaceutical research. S-8510 has emerged as a promising candidate due to its unique mechanism of action as a partial inverse agonist at the benzodiazepine receptor, a site on the GABA-A receptor complex. This activity is believed to underlie its ability to modulate cholinergic and monoaminergic neurotransmission, systems known to be crucial for cognitive function and neuronal health. This whitepaper will detail the current understanding of S-8510's neuroprotective effects, presenting key data and experimental context.

Mechanism of Action

S-8510 exerts its effects primarily through its interaction with the benzodiazepine binding site on the GABA-A receptor. Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, inverse agonists reduce GABA's effects, leading to an increase in neuronal excitability. As a partial inverse agonist, S-8510 is thought to produce these effects with a ceiling, potentially mitigating the risk of excessive neuronal stimulation.

The neuroprotective and cognitive-enhancing effects of S-8510 are believed to be mediated through the modulation of downstream neurotransmitter systems, particularly the cholinergic system. Preclinical evidence strongly suggests that S-8510 enhances cholinergic activity, which is often impaired in neurodegenerative conditions.

Below is a conceptual signaling pathway illustrating the proposed mechanism of action of S-8510.

Figure 1: Proposed mechanism of action for S-8510.

Quantitative Data Summary

The neuroprotective and cognitive-enhancing effects of S-8510 have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Receptor Binding Affinity

| Ligand | Receptor | Ki (nM) (-GABA) | Ki (nM) (+GABA) |

| S-8510 free base | Benzodiazepine | 34.6 | 36.2 |

Table 2: In Vivo Efficacy in a Rat Model of Basal Forebrain Lesion

| Experimental Paradigm | Treatment Group | Dosage | Outcome |

| Morris Water Maze | S-8510 | 3 and 5 mg/kg, p.o. | Significantly ameliorated spatial memory impairment.[1] |

| In Vivo Microdialysis | S-8510 | 3 and 10 mg/kg | Significantly increased acetylcholine release in the fronto-parietal cortex.[1] |

| High-Affinity Choline Uptake | S-8510 | 3 and 10 mg/kg/day for 5 days | Reversed the decrease in cortical high-affinity choline uptake.[1] |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the evaluation of S-8510.

Morris Water Maze Task

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool.

-

Procedure:

-

Acquisition Phase: Rats are placed in the water at different starting positions and must learn the location of the hidden platform using distal visual cues in the room. Each rat typically undergoes multiple trials per day for several consecutive days.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

-

S-8510 Administration: In the cited study, S-8510 was administered orally 30 minutes before each training session.[1]

Figure 2: Experimental workflow for the Morris Water Maze test.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions in freely moving animals.

-

Procedure:

-

Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., the fronto-parietal cortex).

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Dialysate Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

-

Analysis: The concentration of the neurotransmitter of interest in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC).

-

-

S-8510 Administration: Systemic administration of S-8510 was performed to assess its effect on acetylcholine release.[1]

Figure 3: Experimental workflow for in vivo microdialysis.

Conclusion and Future Directions

The available preclinical data strongly support the neuroprotective and cognitive-enhancing potential of S-8510. Its mechanism as a benzodiazepine receptor partial inverse agonist, leading to the enhancement of the cholinergic system, presents a novel therapeutic strategy for neurodegenerative disorders. The quantitative data from animal models demonstrate a significant and dose-dependent improvement in memory and key cholinergic markers.

Further research is warranted to fully elucidate the downstream signaling cascades initiated by S-8510 and to explore its efficacy in a broader range of neurodegenerative models. Clinical investigation will be crucial to determine the translational potential of these promising preclinical findings to human patients. The detailed experimental protocols provided in this guide are intended to facilitate the design of future studies aimed at further characterizing the neuroprotective profile of S-8510.

References

An In-Depth Technical Guide to S-8510 Free Base: A Novel Cognitive Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-8510 is a novel nootropic agent that has demonstrated significant potential as a cognitive enhancer. It functions as a partial inverse agonist at the benzodiazepine (BDZ) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This unique mechanism of action allows it to modulate neuronal activity and enhance cognitive processes, particularly in models of memory impairment. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of S-8510 free base, including detailed experimental protocols and a summary of key in vitro and in vivo findings.

Chemical Structure and Properties

This compound, chemically known as 2-(3-isoxazolyl)-3,6,7,9-tetrahydroimidazo[4,5-d]pyrano[4,3-b]pyridine, is a heterocyclic compound with a molecular formula of C₁₂H₁₀N₄O₂ and a molecular weight of 242.23 g/mol .

Chemical Structure:

Image Source: PubChem CID 135409387

Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | 2-(1,2-oxazol-3-yl)-3,6,7,9-tetrahydroimidazo[4,5-d]pyrano[4,3-b]pyridine | PubChem |

| Molecular Formula | C₁₂H₁₀N₄O₂ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| CAS Number | 151466-23-8 | |

| SMILES | C1COCC2=C1C=NC3=C2NC(=N3)C4=CC=NO4 | PubChem |

Mechanism of Action: Benzodiazepine Receptor Inverse Agonism

S-8510 exerts its cognitive-enhancing effects by acting as a partial inverse agonist at the benzodiazepine site on the GABA-A receptor. Unlike benzodiazepine agonists which enhance the effect of GABA, leading to sedation and anxiolysis, inverse agonists bind to the same site but produce the opposite effect. They stabilize the inactive conformation of the GABA-A receptor, thereby reducing the constitutive opening of the chloride channel. This reduction in GABAergic inhibition is thought to disinhibit cholinergic neurons, leading to increased acetylcholine release in brain regions critical for learning and memory, such as the cortex and hippocampus.

In Vitro Biological Activity

Benzodiazepine Receptor Binding Affinity

The affinity of S-8510 for the benzodiazepine receptor has been determined through radioligand binding assays.

| Parameter | Value (nM) | Condition |

| Ki | 34.6 | In the absence of GABA |

| Ki | 36.2 | In the presence of GABA |

Experimental Protocol: Benzodiazepine Receptor Binding Assay

This protocol is a generalized procedure based on standard methods for determining the affinity of a compound for the benzodiazepine receptor.

In Vivo Efficacy: Cognitive Enhancement

Amelioration of Scopolamine-Induced Amnesia

In vivo studies have demonstrated the ability of S-8510 to reverse memory deficits induced by the muscarinic receptor antagonist, scopolamine, in a water maze task.

| Animal Model | Task | S-8510 Dose (p.o.) | Outcome | Reference |

| Rats | Water Maze | 3 and 5 mg/kg | Significantly ameliorated scopolamine-induced impairment of spatial memory. | [1] |

Experimental Protocol: Morris Water Maze

This protocol outlines the general procedure for the Morris water maze test used to assess spatial learning and memory in rodents.

Synthesis

While a specific, detailed synthesis protocol for S-8510 is not publicly available in the primary literature, its structure, 2-(3-isoxazolyl)-3,6,7,9-tetrahydroimidazo[4,5-d]pyrano[4,3-b]pyridine, suggests a multi-step synthesis involving the construction of the fused heterocyclic ring system. The synthesis would likely involve the formation of the isoxazole ring, followed by its linkage to a precursor of the tetrahydroimidazo[4,5-d]pyrano[4,3-b]pyridine core, and subsequent cyclization reactions to form the final tricyclic structure.

Discussion and Future Directions

S-8510 represents a promising class of cognitive enhancers with a well-defined mechanism of action. Its ability to modulate the GABAergic system through inverse agonism at the benzodiazepine receptor offers a novel therapeutic strategy for conditions associated with cognitive decline. The data from in vitro binding assays and in vivo behavioral studies provide a strong rationale for its further investigation.

Future research should focus on elucidating the detailed downstream signaling cascades activated by S-8510-mediated increases in acetylcholine. Further preclinical studies are warranted to explore its efficacy in a wider range of cognitive impairment models and to assess its long-term safety profile. The development of a scalable and efficient synthesis process will also be crucial for its potential clinical translation.

References

Preclinical Profile of S-8510 Free Base: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-8510 is a novel small molecule that has been investigated for its potential as a cognitive enhancer. Preclinical studies have identified it as a partial inverse agonist of the benzodiazepine (BZD) receptor on the γ-aminobutyric acid type A (GABA-A) receptor complex. This technical guide provides a comprehensive overview of the available preclinical data on S-8510 free base, with a focus on its mechanism of action, efficacy in animal models of cognitive impairment, and the experimental protocols used in these investigations. While specific quantitative data on binding affinities, pharmacokinetics, and toxicology are not publicly available in the reviewed literature, this guide summarizes the qualitative findings and provides a framework for understanding the preclinical profile of S-8510.

Mechanism of Action: A Benzodiazepine Partial Inverse Agonist

S-8510 exerts its effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike benzodiazepine agonists (e.g., diazepam) which enhance the inhibitory effect of GABA, S-8510 acts as a partial inverse agonist. This means it binds to the benzodiazepine site on the GABA-A receptor and produces an effect opposite to that of agonists, leading to a reduction in GABAergic inhibition. This disinhibition is thought to enhance the activity of cholinergic neurons, which play a crucial role in cognitive processes such as learning and memory.

The "GABA ratio," a measure of a ligand's intrinsic activity at the benzodiazepine receptor, for S-8510 is reported to be close to that of flumazenil, a known benzodiazepine antagonist.[1] This suggests that S-8510 has weak inverse agonist properties, which may contribute to its cognitive-enhancing effects without inducing the anxiogenic or proconvulsant effects associated with full inverse agonists.

Preclinical Efficacy in Models of Cognitive Impairment

Preclinical studies in rodent models have demonstrated the potential of S-8510 to ameliorate cognitive deficits. The primary model used to assess these effects is the Morris water maze, a test of spatial learning and memory.

Amelioration of Spatial Memory Deficits

In rats with basal forebrain lesions, a model that mimics the cholinergic deficits seen in Alzheimer's disease, oral administration of S-8510 at doses of 3 and 5 mg/kg significantly improved performance in the Morris water maze task.[2] Furthermore, repetitive oral administration of S-8510 at doses of 1-10 mg/kg/day has been shown to improve spatial memory.

Enhancement of Cholinergic Neurotransmission

In vivo microdialysis studies in rats have provided direct evidence for S-8510's effects on cholinergic neurotransmission. Systemic administration of S-8510 at doses of 3 and 10 mg/kg led to a significant increase in the release of acetylcholine in the fronto-parietal cortex.[2] This increase in acetylcholine is believed to be a key mechanism underlying the observed cognitive-enhancing effects.

Quantitative Data

A thorough review of the publicly available scientific literature did not yield specific quantitative data for this compound regarding its binding affinities, pharmacokinetic profile, or toxicological parameters. The following tables are provided as a template for such data, which would be critical for a complete preclinical assessment.

Table 1: Benzodiazepine Receptor Binding Affinity (Ki values)

| Receptor Subtype | S-8510 Ki (nM) | Reference Compound Ki (nM) |

| α1β2γ2 | Data not available | Data not available |

| α2β2γ2 | Data not available | Data not available |

| α3β2γ2 | Data not available | Data not available |

| α5β2γ2 | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

| Parameter | Value (at specified dose) |

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

| AUC (ng·h/mL) | Data not available |

| Half-life (t½) (h) | Data not available |

| Bioavailability (%) | Data not available |

Table 3: Toxicological Profile

| Study Type | Species | Key Findings |

| Acute Toxicity (LD50) | Data not available | Data not available |

| Subchronic Toxicity (NOAEL) | Data not available | Data not available |

Experimental Protocols

The following sections detail the general methodologies employed in the key preclinical efficacy studies of S-8510.

Morris Water Maze for Spatial Memory Assessment

The Morris water maze is a standard behavioral assay to evaluate spatial learning and memory in rodents.

Protocol Details:

-

Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) is filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water's surface in one of the four quadrants.

-

Acclimation: Animals are handled and habituated to the testing room for several days prior to the experiment.

-

Drug Administration: this compound or vehicle is administered orally at specified doses (e.g., 1, 3, 5, 10 mg/kg) at a set time before the training trials.

-

Acquisition Phase: Animals undergo a series of training trials over several consecutive days. In each trial, the animal is placed in the water at a random starting position and allowed to swim until it finds the hidden platform. The time to find the platform (escape latency) and the path taken are recorded.

-

Probe Trial: After the acquisition phase, a probe trial is conducted in which the escape platform is removed. The animal is allowed to swim for a set duration (e.g., 60 seconds), and the time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

-

Data Analysis: Key parameters such as escape latency, swim path length, and the percentage of time spent in the target quadrant during the probe trial are statistically analyzed to compare the performance of S-8510-treated animals with control groups.

In Vivo Microdialysis for Acetylcholine Measurement

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Protocol Details:

-

Surgical Procedure: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., the fronto-parietal cortex) of the rat.

-

Recovery: Animals are allowed to recover from surgery for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Baseline Collection: After a stabilization period, baseline dialysate samples are collected to determine the basal extracellular levels of acetylcholine.

-

Drug Administration: this compound is administered systemically (e.g., via oral gavage or intraperitoneal injection) at specified doses (e.g., 3 and 10 mg/kg).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for several hours following drug administration.

-

Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The changes in acetylcholine levels from baseline are calculated and compared between the S-8510-treated and control groups to determine the effect of the compound on neurotransmitter release.

Conclusion

This compound is a benzodiazepine partial inverse agonist with demonstrated cognitive-enhancing properties in preclinical models of cholinergic dysfunction. Its mechanism of action, involving the facilitation of acetylcholine release, provides a strong rationale for its potential therapeutic use in conditions associated with cognitive impairment. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available quantitative data on its binding affinity, pharmacokinetics, and toxicology. Further disclosure of these data would be essential for a complete assessment of the therapeutic potential and safety of S-8510.

References

- 1. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for S-8510 Free Base In Vivo Experimental Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-8510 is a novel benzodiazepine receptor partial inverse agonist, identified chemically as 2-(3-isoxazolyl)-3,6,7,9-tetrahydroimidazo[4,5-d]pyrano[4,3-b]pyridine. It has demonstrated potential as a cognitive enhancer, showing promise in preclinical models of dementia and cognitive impairment. These application notes provide detailed protocols for in vivo experiments designed to evaluate the efficacy and mechanism of action of S-8510 free base. The methodologies focus on rodent models of cognitive dysfunction, specifically utilizing the Morris water maze for spatial memory assessment and in vivo microdialysis for measuring acetylcholine release.

Data Presentation

Pharmacokinetic Profile of S-8510

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, which informs dose selection and interpretation of efficacy and toxicology studies. A study investigating the pharmacokinetics of S-8510 in rats and mice revealed non-linear elimination following oral administration.[1]

| Parameter | F344 Rat | SD Rat | B6C3F1 Mouse |

| Dose Range (single oral) | 1-50 mg/kg | 1-150 mg/kg | 1-150 mg/kg |

| Elimination Kinetics | Non-linear | Non-linear | Non-linear |

| Relative Exposure | High | Low | Medium |

| Effect of Multiple Dosing | Decreased Exposure | Not Reported | Decreased Exposure |

Note: The exposure to S-8510 was found to be in the order of F344 rat > B6C3F1 mouse > SD rat, highlighting the importance of species and strain selection in toxicological and pharmacological studies.[1]

Experimental Protocols

Induction of Cognitive Deficit: Basal Forebrain Lesion Model

Cholinergic deficits originating from the basal forebrain are a key pathological feature of Alzheimer's disease. Lesioning this area in rodents provides a valuable model for studying potential therapeutic agents. Ibotenic acid, a potent excitotoxin, can be used to induce specific neuronal loss in the nucleus basalis magnocellularis (nbm), a key component of the basal forebrain.

Protocol for Ibotenic Acid-Induced Basal Forebrain Lesion in Rats:

-

Animal Preparation:

-

Use adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g).

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Mount the animal in a stereotaxic apparatus.

-

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Drill bilateral burr holes over the target coordinates for the nucleus basalis magnocellularis.

-

Slowly infuse ibotenic acid solution (e.g., 10 µg in 1 µL of sterile saline) into each hemisphere using a microsyringe.

-

Leave the injection needle in place for a few minutes post-infusion to allow for diffusion and prevent backflow.

-

Suture the incision and provide post-operative care, including analgesics.

-

-

Recovery and Verification:

-

Allow the animals to recover for at least one week before behavioral testing.

-

At the end of the study, the extent of the lesion can be verified histologically by staining for cholinergic markers like choline acetyltransferase (ChAT). A reduction in ChAT-positive neurons in the cortex indicates a successful lesion.[2]

-

Efficacy Assessment: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[3][4][5][6][7]

Protocol for Morris Water Maze in Rats:

-

Apparatus:

-

A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

A hidden escape platform submerged 1-2 cm below the water surface.

-

The pool should be located in a room with various extra-maze visual cues.

-

-

Acquisition Phase (Training):

-

Administer S-8510 (e.g., 1-10 mg/kg, p.o.) or vehicle 30-60 minutes before the first trial of each day.

-

Conduct 4 trials per day for 4-5 consecutive days.

-

For each trial, gently place the rat into the water at one of four quasi-random starting positions (North, South, East, West), facing the pool wall.

-

Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform.

-

If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds to associate its location with the surrounding cues.

-

Record the escape latency (time to find the platform) and swim path for each trial using a video tracking system.

-

-

Probe Trial (Memory Retention):

-

24 hours after the final acquisition trial, remove the platform from the pool.

-

Place the rat in the pool and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

-

Mechanism of Action: In Vivo Microdialysis for Acetylcholine Release

In vivo microdialysis allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing a direct assessment of neurochemical changes.[8][9][10]

Protocol for In Vivo Microdialysis in the Rat Cortex:

-

Probe Implantation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically, targeting the desired cortical region (e.g., prefrontal cortex or hippocampus).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). The aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the degradation of acetylcholine.

-

Allow for an equilibration period of 1-2 hours.

-

Collect baseline dialysate samples (e.g., every 20-30 minutes).

-

Administer S-8510 (e.g., 1-10 mg/kg, i.p. or p.o.) or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the acetylcholine concentration in the dialysate samples using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway of S-8510 Action

Caption: Proposed signaling pathway for S-8510 as a cognitive enhancer.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for evaluating the in vivo efficacy of S-8510.

References

- 1. Pharmacokinetics of a novel benzodiazepine partial inverse agonist in the F344 rat, SD rat and B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of ibotenic acid lesions of the basal forebrain on visual discrimination performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morris Water Maze (Rats) | Animals in Science [queensu.ca]

- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. queensu.ca [queensu.ca]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats. | Semantic Scholar [semanticscholar.org]

- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Preparing S-8510 Free Base Solutions for Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-8510 is a benzodiazepine receptor partial inverse agonist that has been investigated for its potential as a cognitive enhancer.[1][2] For researchers planning in vivo animal studies, the successful preparation and administration of S-8510 free base solutions are critical for obtaining reliable and reproducible data. As S-8510 is a poorly water-soluble compound, careful consideration of vehicle selection and formulation methodology is paramount.

This document provides detailed application notes and protocols for the preparation of this compound solutions intended for animal studies. It includes guidance on solubility testing, vehicle selection, and detailed procedures for preparing solutions and suspensions for oral administration. Additionally, it outlines the signaling pathway of benzodiazepine inverse agonists and provides a standard workflow for in vivo efficacy studies.

Disclaimer: The following protocols are generalized guidelines. The exact solubility of this compound can vary between batches and suppliers. It is imperative that researchers perform their own solubility and stability tests to develop a formulation that is optimal for their specific experimental needs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is the first step in developing a suitable formulation.

| Property | Data | Reference |

| Molecular Formula | C₁₂H₁₀N₄O₂ | [3][4] |

| Molecular Weight | 242.23 g/mol | [5] |

| Appearance | Solid (visual inspection) | N/A |

| Solubility | Poorly soluble in water. | General observation for similar compounds |

| Storage | Room temperature. | [6] |

Safety and Handling Precautions:

-

Always handle this compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.[7]

Signaling Pathway of Benzodiazepine Inverse Agonists

S-8510 acts as a benzodiazepine receptor inverse agonist. Unlike agonists (e.g., diazepam) which enhance the effect of GABA, inverse agonists bind to the benzodiazepine site on the GABA-A receptor and induce an opposite conformational change. This reduces the chloride ion influx that is normally facilitated by GABA, leading to a decrease in neuronal inhibition and an increase in neuronal excitability.[6][8][9]

Caption: Signaling pathway of S-8510 as a benzodiazepine inverse agonist.

Experimental Protocols

Protocol 1: Solubility Screening of this compound

Objective: To determine the approximate solubility of this compound in various common vehicles to identify a suitable solvent or suspension base.

Materials:

-

This compound

-

A selection of vehicles (see Table 2)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Microcentrifuge tubes or small glass vials

-

Analytical balance

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound (e.g., 10 mg).

-

Solvent Addition:

-

For each vehicle to be tested, add a small, measured volume (e.g., 100 µL) to a vial containing a known weight of S-8510 (e.g., 1 mg).

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the compound dissolves completely, add more S-8510 in small, known increments until a precipitate is observed.

-

If the compound does not dissolve, add more vehicle in small, measured increments until the compound fully dissolves.

-

-

Equilibration: Allow the mixtures to equilibrate at room temperature for at least one hour, with occasional vortexing. For poorly soluble compounds, longer equilibration times (up to 24 hours) with stirring may be necessary.

-

Observation: Visually inspect for any undissolved particles.

-

Calculation: Calculate the approximate solubility in mg/mL for each vehicle.

Table 2: Common Vehicles for Solubility Screening of Poorly Soluble Compounds

| Vehicle | Class | Notes |

| Water, Sterile | Aqueous | Baseline for aqueous solubility. |

| Saline, 0.9% | Aqueous | Isotonic, commonly used for injections. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Buffered, isotonic. |

| Dimethyl sulfoxide (DMSO) | Organic Solvent | High solubilizing power, but can have toxic effects at higher concentrations.[10] |

| Ethanol | Organic Solvent | Often used as a co-solvent. |

| Polyethylene glycol 400 (PEG 400) | Co-solvent/Vehicle | Good safety profile for oral administration.[10] |

| Propylene glycol (PG) | Co-solvent/Vehicle | Common vehicle for oral and injectable formulations. |

| Tween 80 (Polysorbate 80) | Surfactant | Used to increase solubility and stability of suspensions. Often used in low concentrations (e.g., 0.1-5%). |

| Methylcellulose (MC) or Carboxymethylcellulose (CMC) | Suspending Agent | Used to create uniform suspensions. Typically prepared as a 0.5% or 1% (w/v) aqueous solution. |

| Corn Oil / Sesame Oil | Lipid Vehicle | For highly lipophilic compounds. |

Protocol 2: Preparation of S-8510 Solution for Oral Gavage

Objective: To prepare a clear, homogenous solution of S-8510 for oral administration. This protocol is suitable if solubility screening identifies a vehicle that can dissolve the required concentration of S-8510.

Materials:

-

This compound

-

Selected solvent/vehicle (e.g., a mixture of PEG 400, ethanol, and water)

-

Glass beaker or vial

-

Magnetic stirrer and stir bar

-

Volumetric flask

-

Analytical balance

Procedure:

-

Calculate Required Amounts: Determine the total volume of dosing solution needed and the required concentration (e.g., in mg/mL). Calculate the total mass of this compound required.

-

Weigh S-8510: Accurately weigh the calculated amount of this compound and place it in a glass beaker.

-

Dissolution:

-

If using a co-solvent system (e.g., PEG 400 and ethanol), first add the organic solvent(s) to the S-8510 and stir until fully dissolved.

-

Gradually add the aqueous component (e.g., water or saline) while continuously stirring.

-

-

Final Volume: Transfer the solution to a volumetric flask and add the vehicle to reach the final desired volume.

-

Final Mixing: Mix the solution thoroughly to ensure homogeneity.

-

Storage: Store the solution in a tightly sealed, light-protected container at the appropriate temperature (e.g., 2-8°C or room temperature, depending on stability).

Example Formulation (Hypothetical - must be confirmed with solubility data):

-

S-8510: 1 mg/mL

-

PEG 400: 40% (v/v)

-

Ethanol: 10% (v/v)

-

Sterile Water: 50% (v/v)

Protocol 3: Preparation of S-8510 Suspension for Oral Gavage

Objective: To prepare a uniform suspension of S-8510 for oral administration when the compound's solubility is too low to prepare a solution at the desired concentration.

Materials:

-

This compound

-

Suspending vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

-

Mortar and pestle (optional, for particle size reduction)

-

Glass beaker or vial

-

Magnetic stirrer and stir bar

-

Homogenizer (optional, for improved uniformity)

Procedure:

-

Prepare Suspending Vehicle: Prepare the suspending vehicle (e.g., 0.5% methylcellulose) by slowly adding the methylcellulose powder to sterile water while stirring vigorously. Allow it to fully hydrate (this may take several hours or overnight at 4°C).

-

Weigh S-8510: Accurately weigh the required amount of this compound.

-

Particle Size Reduction (optional but recommended): If the S-8510 particles are large, gently grind them to a fine powder using a mortar and pestle.

-

Wetting the Powder: In a beaker, add a small amount of the suspending vehicle to the S-8510 powder to form a smooth paste. This prevents clumping.

-

Gradual Dilution: Gradually add the remaining suspending vehicle to the paste while continuously stirring.

-

Homogenization: For a more uniform suspension, use a homogenizer.

-

Final Mixing: Stir the suspension continuously with a magnetic stirrer before and during dose administration to ensure a uniform concentration.

-

Storage: Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.

Experimental Workflow and Administration

A typical workflow for an in vivo efficacy study of a cognitive enhancer like S-8510 is depicted below.

Caption: General experimental workflow for an in vivo efficacy study.

Oral Gavage Administration in Rats:

-